7-(4,5-Diphenyl-1H-imidazol-2-yl)quinoline
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Overview
Description
7-(4,5-Diphenyl-1H-imidazol-2-yl)quinoline is a heterocyclic compound that combines the structural features of both imidazole and quinoline Imidazole is a five-membered ring containing two nitrogen atoms, while quinoline is a fused ring system consisting of a benzene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,5-Diphenyl-1H-imidazol-2-yl)quinoline typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with benzil and ammonium acetate in glacial acetic acid . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions are generally mild, and the yields are good.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-(4,5-Diphenyl-1H-imidazol-2-yl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
7-(4,5-Diphenyl-1H-imidazol-2-yl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent due to its biological activity.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(4,5-Diphenyl-1H-imidazol-2-yl)quinoline involves its interaction with specific molecular targets. For instance, it has been shown to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-1H-imidazole: Shares the imidazole core but lacks the quinoline ring.
Quinoline derivatives: Compounds like 2-chloroquinoline share the quinoline core but lack the imidazole ring.
Uniqueness
7-(4,5-Diphenyl-1H-imidazol-2-yl)quinoline is unique due to its combined imidazole and quinoline structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
37644-30-7 |
---|---|
Molecular Formula |
C24H17N3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
7-(4,5-diphenyl-1H-imidazol-2-yl)quinoline |
InChI |
InChI=1S/C24H17N3/c1-3-8-18(9-4-1)22-23(19-10-5-2-6-11-19)27-24(26-22)20-14-13-17-12-7-15-25-21(17)16-20/h1-16H,(H,26,27) |
InChI Key |
VQVWLEXIHRCDBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC4=C(C=CC=N4)C=C3)C5=CC=CC=C5 |
Origin of Product |
United States |
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